Thallium telluride

描述

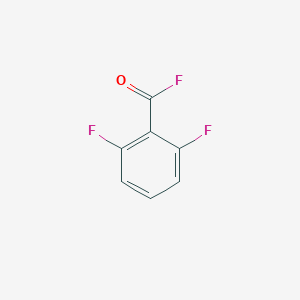

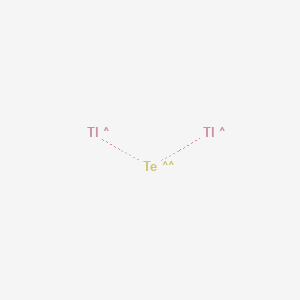

Thallium telluride (Tl2Te) is a chemical compound of thallium and tellurium . It has a structure related to that of Tl5Te3 . This compound is not well characterized and its existence has only recently been confirmed by differential scanning calorimetry .

Synthesis Analysis

Compounds of the Tl4LnTe3 composition were synthesized by the direct interaction of stoichiometric amounts of thallium telluride Tl2Te elementary rare earth elements (REE) and tellurium in evacuated quartz ampoules .Molecular Structure Analysis

Thallium telluride (Tl2Te) has a structure related to that of Tl5Te3 . It is an orthorhombic crystal with space group Fddd .Chemical Reactions Analysis

Thallium telluride Tl8.67 Sn1.33-xSbxTe6 nano compound doped with different concentration ratios of Sb was prepared using solid-state techniques . The metal is dissolved slowly by hydrochloric and dilute sulfuric acids, but more rapidly by nitric and concentrated sulfuric acids .Physical And Chemical Properties Analysis

Thallium telluride (Tl2Te) has a molar mass of 536.367 g/mol and a melting point of 415 °C (779 °F; 688 K) . It combines with fluorine, chlorine, and bromine at room temperature, and with iodine, sulfur, phosphorus, selenium, and tellurium on heating . It exists in two allotropic forms: α-thallium, hexagonal close-packed, stable at room temperature; and β-thallium, body-centered cubic, stable above 226°C .科学研究应用

Thermoelectric Properties : Thallium compounds, including thallium telluride, have been identified as promising thermoelectric materials due to their extremely low lattice thermal conductivity. This property is crucial for efficient thermoelectric energy conversion (Ding et al., 2018). Similarly, thallium-doped lead telluride-based materials show enhanced thermoelectric properties, particularly when doped with other elements like silicon and sodium (Zhang et al., 2012).

Optical and Electronic Properties : Studies have shown that thallium telluride and its derivatives exhibit interesting optical and electronic properties. For example, thallium lead telluride thin films have been studied for their optical constants, revealing a dependency of the refractive index and extinction coefficient on film thickness (Dughaish & Mohamed, 2013). Moreover, thallium telluride demonstrates potential in magneto-optical applications, especially in the context of half-metallic ferromagnets (Annveer et al., 2020).

Structural Analysis and Synthesis : Research has also focused on the synthesis and structural analysis of thallium telluride compounds. The study of Ag9TlTe5, a ternary silver thallium telluride, shows the effect of compositional difference on thermoelectric properties, highlighting the importance of composition in achieving desired thermoelectric efficiency (Kurosaki et al., 2006).

Nonlinear Optical Properties : Thallium doped bismuth telluride has been shown to have enhanced nonlinear optical properties, which makes it a potential candidate for optical power limiting applications (Molli et al., 2012).

Nonlinear Optical Response in Glasses : Thallium(I) tellurite glasses have been investigated for their nonlinear optical response, with the study suggesting a relationship between glass structure and nonlinear optical properties (Jeansannetas et al., 1999).

安全和危害

未来方向

Thallium telluride Tl8.67 Sn1.33-xSbxTe6 nano compound doped with different concentration ratios of Sb shows promise for the development of thermoelectric and electronic applications . A novel fabrication technique has been developed that may finally take the compound from a lab bench to a range of industrial applications .

属性

InChI |

InChI=1S/Te.2Tl | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLBIGWNGQFXNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Te].[Tl].[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TeTl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311776 | |

| Record name | Thallium telluride (Tl2Te) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thallium telluride | |

CAS RN |

12040-13-0 | |

| Record name | Thallium telluride (Tl2Te) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12040-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium telluride (Tl2Te) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithallium telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。